
4,7-Difluoro-2-phenylisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Difluoro-2-phenylisoindoline-1,3-dione is an intermediate compound used in the synthesis of various phthalic compounds, phthalazines, and quinones with antimicrobial activity. Its molecular formula is C14H7F2NO2, and it has a molecular weight of 259.21 g/mol. This compound is known for its unique structure, which includes two fluorine atoms and a phenyl group attached to an isoindoline-1,3-dione core.
Preparation Methods
The synthesis of 4,7-Difluoro-2-phenylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized with fluorine atoms and a phenyl group. Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods to achieve high yields and selectivity . Solventless conditions have also been explored to develop greener synthesis techniques .
Chemical Reactions Analysis
4,7-Difluoro-2-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione core into isoindoline derivatives, which have applications in medicinal chemistry.
Substitution: The fluorine atoms and phenyl group can be substituted with other functional groups to create a wide range of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically quinones, isoindoline derivatives, and substituted isoindoline-1,3-diones .
Scientific Research Applications
4,7-Difluoro-2-phenylisoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including phthalic compounds and phthalazines.
Biology: The compound’s derivatives have shown antimicrobial activity, making them potential candidates for the development of new antibiotics.
Medicine: Isoindoline-1,3-dione derivatives are being explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-2-phenylisoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease . The exact molecular pathways involved in these effects are still under investigation, but they likely involve the compound’s interaction with key proteins and signaling pathways in the body .
Comparison with Similar Compounds
4,7-Difluoro-2-phenylisoindoline-1,3-dione can be compared with other similar compounds, such as:
Phthalic anhydride: A precursor in the synthesis of phthalic compounds, but lacks the fluorine atoms and phenyl group present in this compound.
Phthalazines: These compounds share a similar core structure but have different functional groups and applications.
Quinones: While quinones are oxidation products of this compound, they have distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C14H7F2NO2 |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
4,7-difluoro-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H7F2NO2/c15-9-6-7-10(16)12-11(9)13(18)17(14(12)19)8-4-2-1-3-5-8/h1-7H |
InChI Key |
PZHIURAUWBBUSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3C2=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)
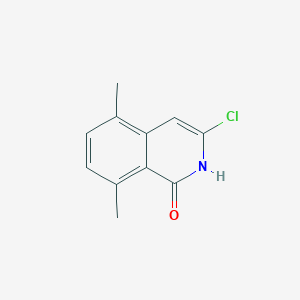

![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
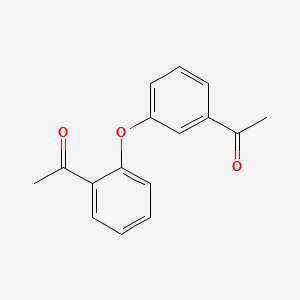
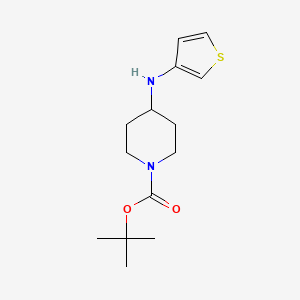
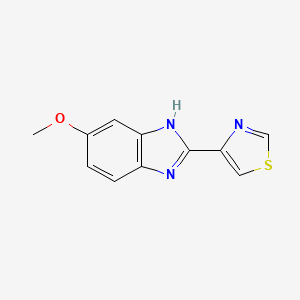

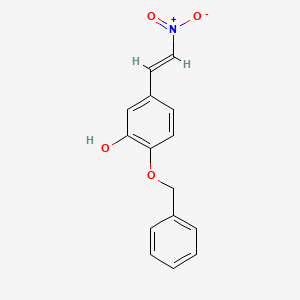
![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
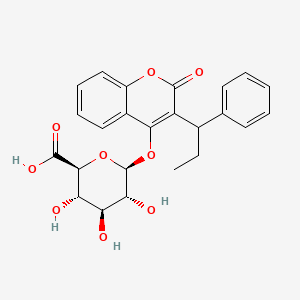
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)

